7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide is a chemical compound with the molecular formula C10H11BrN2·HBr. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of a bromine atom at the 7th position and an isopropyl group at the 2nd position of the imidazo[1,2-a]pyridine scaffold.
Preparation Methods
The synthesis of 7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate bromoacetone derivative under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions typically involve the use of a strong acid such as hydrobromic acid to facilitate the formation of the hydrobromide salt.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form fused ring systems.
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-(2-Pyridyl)imidazo[1,2-a]pyridine: Similar in structure but lacks the bromine atom at the 7th position.
2-(2-Thienyl)imidazo[1,2-a]pyridine: Contains a thienyl group instead of an isopropyl group.
3-Bromoimidazo[1,2-a]pyridine: Similar but with the bromine atom at the 3rd position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-bromo-2-propan-2-ylimidazo[1,2-a]pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2.BrH/c1-7(2)9-6-13-4-3-8(11)5-10(13)12-9;/h3-7H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYISKFCNCGCDJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN2C=CC(=CC2=N1)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.